2-Methanesulfinyl-6-methylaniline hydrochloride
Overview
Description
2-Methanesulfinyl-6-methylaniline hydrochloride is an organic compound with the molecular formula C₈H₁₂ClNOS and a molecular weight of 205.71 g/mol . It is a derivative of aniline, featuring a methanesulfinyl group at the 2-position and a methyl group at the 6-position, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfinyl-6-methylaniline hydrochloride typically involves the introduction of the methanesulfinyl group to the aniline ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with a methanesulfinylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfinyl-6-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: 2-Methanesulfonyl-6-methylaniline.
Reduction: 2-Methyl-6-methylaniline.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
2-Methanesulfinyl-6-methylaniline hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methanesulfinyl-6-methylaniline hydrochloride involves its interaction with molecular targets through its functional groups. The methanesulfinyl group can engage in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to proteins and enzymes . The aniline moiety can participate in π-π stacking interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-methylaniline: Lacks the methanesulfinyl group, resulting in different chemical reactivity and biological activity.
2-Methanesulfonyl-6-methylaniline: Contains a sulfone group instead of a sulfoxide, leading to increased oxidation state and different chemical properties.
Uniqueness
2-Methanesulfinyl-6-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its sulfoxide group provides a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Biological Activity
2-Methanesulfinyl-6-methylaniline hydrochloride is a compound of considerable interest in both synthetic organic chemistry and biological research. Its unique structural features, particularly the methanesulfinyl group, endow it with distinct biological activities, making it a subject of various studies aimed at understanding its potential therapeutic applications.
The synthesis of this compound typically involves the sulfoxidation of 2-methyl-6-methylaniline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This process introduces the methanesulfinyl group to the aniline ring, resulting in the desired hydrochloride salt form when reacted with hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methanesulfinyl group can engage in hydrogen bonding and dipole-dipole interactions, which influence its binding affinity to proteins and enzymes. This property is crucial for its potential use as an enzyme inhibitor or in modulating protein interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications in drug development for diseases where enzyme activity is dysregulated.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, potentially influencing cell proliferation and apoptosis in cancer cell lines .
- Antimicrobial Activity : There are indications that the compound may exhibit antimicrobial effects, although detailed studies are required to quantify this activity.
Enzyme Inhibition Studies
In a study focusing on enzyme inhibition, this compound was tested against various targets. It demonstrated significant inhibition against certain enzymes involved in metabolic pathways relevant to cancer progression. The IC50 values obtained were comparable to known inhibitors, highlighting its potential as a lead compound for further drug development .
Anticancer Activity
A notable investigation involved the application of this compound on different cancer cell lines. The results indicated that the compound could induce apoptosis and inhibit cell cycle progression, particularly in breast cancer (MCF-7) and lung cancer (NCI-H460) cells. The observed IC50 values were promising, suggesting effective cytotoxicity at relatively low concentrations .
Data Tables
Properties
IUPAC Name |
2-methyl-6-methylsulfinylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-6-4-3-5-7(8(6)9)11(2)10;/h3-5H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWZLTGWSACJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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